molecular formula C12H20O4 B3034211 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one CAS No. 144791-02-6

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

Cat. No.: B3034211
CAS No.: 144791-02-6
M. Wt: 228.28 g/mol
InChI Key: BLYKNWIJVHOPRO-UHFFFAOYSA-N
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Description

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one (DBHCO) is a cyclobutenone compound with a molecular weight of 256.37 g/mol. It was first synthesized in the early 2000s and has since been studied for its potential in a variety of scientific applications. In

Scientific Research Applications

Synthetic Phenolic Antioxidants in Environmental and Human Health Studies

Environmental Presence and Toxicity of SPAs

Synthetic phenolic antioxidants, which include compounds similar to 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one, have been studied for their environmental occurrence, human exposure, and toxicity. These compounds have been detected in various environmental matrices and human samples, indicating widespread exposure. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, highlighting the need for future research on novel SPAs with lower toxicity (Runzeng Liu & S. Mabury, 2020).

Analytical Methods for Antioxidant Activity

Determining Antioxidant Activity

The study of antioxidants, including phenolic compounds similar to the one , is crucial across various fields. The review covers critical tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC, among others. These assays, based on spectrophotometry and electrochemical methods, have been applied to analyze antioxidant capacity, offering insights into the mechanisms and kinetics of antioxidant processes (I. Munteanu & C. Apetrei, 2021).

Bioactive Aldehydes and Cell Function

Role of 4-Hydroxy-2,3-nonenal

Although not directly related to this compound, the role of 4-hydroxy-2,3-nonenal (HNE), a product of lipid peroxidation, in cell function and differentiation is noteworthy. It acts as a biological signal, modulating chemotaxis, gene expression, and cell differentiation, illustrating the complex roles of oxidative products in biological systems (M. Dianzani, G. Barrera, & M. Parola, 1999).

Antioxidant Properties of Hydroxycinnamic Acids

Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) and their derivatives, including those structurally similar to the chemical , exhibit significant antioxidant properties. The review discusses structure-activity relationships (SARs), highlighting the importance of certain structural features like the unsaturated bond in the side chain and modifications on the aromatic ring for antioxidant activity. This insight into SARs can guide the optimization of antioxidant molecules (N. Razzaghi-Asl et al., 2013).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS includes information such as physical and chemical properties, potential hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical.

Properties

IUPAC Name

4-hydroxy-2,3-bis[(2-methylpropan-2-yl)oxy]cyclobut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h7,13H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYKNWIJVHOPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C(=O)C1O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one
Reactant of Route 2
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one
Reactant of Route 3
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one
Reactant of Route 4
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one
Reactant of Route 5
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one
Reactant of Route 6
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

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